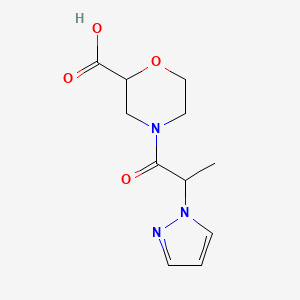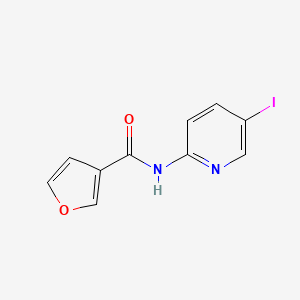
2-(4-Chlorobutylsulfanyl)-5-methyl-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorobutylsulfanyl)-5-methyl-1,3,4-thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. This compound has a unique structure that makes it an interesting target for synthesis and research.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorobutylsulfanyl)-5-methyl-1,3,4-thiadiazole is not fully understood. However, it is believed that this compound exerts its antimicrobial activity by interfering with the synthesis of bacterial and fungal cell walls. It has also been suggested that this compound may inhibit the activity of certain enzymes involved in the inflammatory response, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Chlorobutylsulfanyl)-5-methyl-1,3,4-thiadiazole has a low toxicity profile and is well-tolerated in vivo. This compound has been found to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life. It has also been shown to exhibit good solubility in water and organic solvents, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-Chlorobutylsulfanyl)-5-methyl-1,3,4-thiadiazole in lab experiments is its broad-spectrum antimicrobial activity. This compound has been shown to be effective against various strains of bacteria and fungi, making it a useful tool for studying the mechanisms of bacterial and fungal infections. However, one of the limitations of using this compound is its relatively low potency compared to other antimicrobial agents. This may limit its usefulness in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(4-Chlorobutylsulfanyl)-5-methyl-1,3,4-thiadiazole. One of the most promising areas of research is the development of new drugs based on this compound for the treatment of infectious and inflammatory diseases. Another area of research is the exploration of the potential applications of this compound in agriculture, including its use as a pesticide or fungicide. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 2-(4-Chlorobutylsulfanyl)-5-methyl-1,3,4-thiadiazole can be achieved through several methods. One of the most common methods involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 1,4-dichlorobutane in the presence of a base such as potassium carbonate. The reaction can be carried out in various solvents such as dimethyl sulfoxide, dimethylformamide, or acetonitrile. The yield of this reaction can be improved by optimizing the reaction conditions, including temperature, time, and the ratio of reactants.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorobutylsulfanyl)-5-methyl-1,3,4-thiadiazole has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit potent antimicrobial activity against various strains of bacteria and fungi. It has also been found to possess anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
2-(4-chlorobutylsulfanyl)-5-methyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2S2/c1-6-9-10-7(12-6)11-5-3-2-4-8/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOFUZDTOKMRBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCCCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorobutylsulfanyl)-5-methyl-1,3,4-thiadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589036.png)
![3-[1-(1-Benzofuran-2-ylmethyl)piperidin-4-yl]propanoic acid](/img/structure/B7589050.png)
![3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid](/img/structure/B7589053.png)
![4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid](/img/structure/B7589056.png)
![2-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl-ethylamino]acetic acid](/img/structure/B7589059.png)

![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589075.png)
![4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589084.png)

![3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide](/img/structure/B7589100.png)
![3-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]propanoic acid](/img/structure/B7589120.png)
![N-[(1-hydroxycyclohexyl)methyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7589126.png)

![4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589142.png)